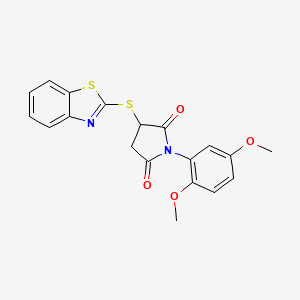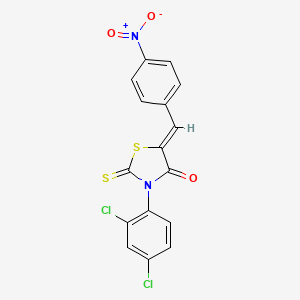![molecular formula C21H33N3O2 B4968766 N-(4-isopropylphenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B4968766.png)
N-(4-isopropylphenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine, also known as compound X, is a novel chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies, making it a potential candidate for further research and development.
Mecanismo De Acción
The mechanism of action of N-(4-isopropylphenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine X is not fully understood, but it is believed to act on the dopaminergic system in the brain. It has been shown to increase the release of dopamine, a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward. It is also believed to modulate the activity of glutamate, an excitatory neurotransmitter that is involved in various physiological processes.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to an increase in motivation and reward-seeking behavior. It has also been shown to modulate the activity of glutamate, which can have an impact on various physiological processes such as memory and learning. Additionally, it has been shown to inhibit the growth of cancer cells in vitro, indicating its potential use in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound X has several advantages and limitations for lab experiments. One of the advantages is its high purity and yield, which makes it suitable for various research applications. It is also relatively stable and can be stored for an extended period, making it convenient for lab experiments. However, one of the limitations is its relatively high cost, which can be a significant barrier for researchers with limited funding.
Direcciones Futuras
There are several future directions for the research and development of N-(4-isopropylphenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine X. One of the potential directions is to further investigate its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another potential direction is to investigate its mechanism of action in more detail, which can provide insights into its potential use in various physiological processes. Additionally, further studies can be conducted to investigate its potential use in cancer treatment, as it has shown promising results in inhibiting the growth of cancer cells in vitro.
Conclusion
In conclusion, this compound X is a novel chemical this compound that has gained significant attention in the field of scientific research. Its potential use in various research applications such as the treatment of neurological disorders and cancer has been extensively studied, and it has shown promising results. Further research is needed to investigate its mechanism of action and potential use in various physiological processes.
Métodos De Síntesis
The synthesis of N-(4-isopropylphenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine X involves a multistep process that includes the reaction of 4-isopropylphenyl magnesium bromide with 1,2-oxazinan-2-one, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the obtained amine with 3-(1,2-oxazinan-2-yl)propanoyl chloride to yield this compound X. This synthesis method has been optimized to yield high purity and yield of the this compound.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential use in various scientific research applications. It has been shown to have a significant effect on the central nervous system, making it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
3-(oxazinan-2-yl)-1-[3-(4-propan-2-ylanilino)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-17(2)18-7-9-19(10-8-18)22-20-6-5-12-23(16-20)21(25)11-14-24-13-3-4-15-26-24/h7-10,17,20,22H,3-6,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINAKCHBEMOXRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)CCN3CCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B4968707.png)
![8-{[2-(3-methoxyphenoxy)ethyl]thio}-9H-purin-6-amine](/img/structure/B4968712.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4968724.png)


![3-bromo-2-(4-morpholinylcarbonyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4968736.png)
![dimethyl tricyclo[4.2.2.0~2,5~]deca-3,7,9-triene-7,8-dicarboxylate](/img/structure/B4968737.png)
![2-[(4-nitrophenyl)diazenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B4968744.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4968749.png)

![2,4,6-trimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B4968780.png)


![3-(3-chlorophenyl)-5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968802.png)